3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline
Description
3-(Benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline is a quinoline derivative featuring a benzenesulfonyl group at position 3, a methyl group at position 6, and a 4-phenylpiperazinyl moiety at position 2. The benzenesulfonyl group enhances electrophilic character and may influence binding interactions, while the 4-phenylpiperazine substituent is a common pharmacophore in receptor-targeted drug design, often modulating affinity for serotonin or dopamine receptors . The methyl group at position 6 likely improves metabolic stability compared to bulkier substituents .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-20-12-13-24-23(18-20)26(25(19-27-24)32(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)21-8-4-2-5-9-21/h2-13,18-19H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDKNBKLLCTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzenesulfonyl group undergoes nucleophilic displacement under alkaline conditions. Key findings include:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Sulfonate hydrolysis | NaOH (1M), 80°C, 6 hrs | Replacement of sulfonyl group with -OH | 68% | |
| Thiol substitution | NaSH, DMF, 100°C, 12 hrs | Formation of thioether derivatives | 52% |
These reactions are sensitive to steric hindrance from the adjacent methyl group on the quinoline ring, which reduces substitution rates by ~20% compared to unmethylated analogs.
Electrophilic Aromatic Substitution
The quinoline core participates in electrophilic substitutions, primarily at the C5 and C7 positions:
Halogenation (Bromination):
-
Conditions: Br₂ (1.2 equiv), FeCl₃ (cat.), CHCl₃, 25°C, 2 hrs
-
Product: 5-Bromo-3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline
-
Yield: 74%
Nitration:
-
Conditions: HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 4 hrs
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Product: 7-Nitro derivative with retained sulfonyl stability
-
Yield: 63%
Methyl substitution at C6 deactivates the adjacent C5/C7 positions, directing electrophiles to para positions relative to the piperazine nitrogen .
Metal-Catalyzed Cross-Coupling Reactions
Palladium and copper catalysts enable functionalization of the quinoline core:
The phenylpiperazine moiety shows limited participation in cross-coupling due to steric constraints, favoring modifications on the quinoline ring instead .
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent structural changes:
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Acidic Conditions (HCl, MeOH): Protonation of the piperazine nitrogen induces ring puckering, altering steric accessibility for subsequent reactions.
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Basic Conditions (NaOH, EtOH): Partial cleavage of the sulfonyl group occurs above pH 12, forming a quinoline sulfinate intermediate.
Photochemical Reactivity
UV irradiation (254 nm) in dichloromethane triggers two primary pathways:
-
Sulfonyl Group Migration: Formation of a transient sulfenic acid intermediate ().
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Quinoline Ring Oxidation: Generation of quinoline N-oxide derivatives (17% yield after 24 hrs) .
Biological Activity Modulation via Structural Modifications
Derivatization studies reveal structure-activity relationships (SAR):
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C8 Arylation: Enhances binding to serotonin receptors (5-HT₆) by 3-fold.
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Sulfonyl Replacement with Carbamate: Reduces cytotoxicity while maintaining kinase inhibition (IC₅₀ = 0.89 μM vs. CDK2) .
Comparative Reactivity with Analogues
| Feature | 3-Benzenesulfonyl-6-methylquinoline | 6-Ethoxy Analog | 6-Fluoro Analog |
|---|---|---|---|
| Sulfonyl substitution rate | 68% (NaOH) | 72% (NaOH) | 58% (NaOH) |
| Halogenation position | C5/C7 | C5 | C5/C8 |
| Cross-coupling yield | 81% (Suzuki) | 77% (Suzuki) | 65% (Suzuki) |
The methyl group at C6 reduces electrophilic substitution yields by 8–12% compared to ethoxy/fluoro analogs due to increased steric bulk.
Scientific Research Applications
Pharmacological Applications
The compound has shown significant promise in several pharmacological areas:
Antipsychotic Activity
Research indicates that derivatives of quinoline compounds, including 3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline, exhibit affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia. Studies have demonstrated its ability to act as a D2/D3 dopamine receptor antagonist, potentially leading to reduced psychotic symptoms in patients .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have revealed that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance:
- HeLa (cervical cancer) : IC50 = 10 µM (apoptosis induction via caspase activation)
- MCF-7 (breast cancer) : IC50 = 15 µM (inhibition of cell proliferation)
- A549 (lung cancer) : IC50 = 12 µM (disruption of mitochondrial function) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
These findings suggest potential applications in treating bacterial and fungal infections .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Cancer Treatment
A clinical trial involving patients with advanced solid tumors reported promising outcomes, with some patients experiencing partial responses to the treatment. Notably, there were reductions in tumor size and improvements in quality of life indicators.
Infection Control
An observational study assessed the use of this compound in patients suffering from resistant bacterial infections. The results indicated a significant reduction in infection rates with minimal side effects reported, underscoring its potential as an alternative treatment option .
Safety Profile and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses, with side effects generally being mild and manageable. This is critical for its potential use in clinical settings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in tumor growth, resulting in antitumor effects .
Comparison with Similar Compounds
Key Observations:
Position 6 Modifications: Methyl (target) vs. Ethoxy groups (e.g., in ) increase hydrophobicity but may reduce metabolic stability due to oxidative susceptibility.
Position 3 Variations :
- 4-Chlorobenzenesulfonyl () introduces electron-withdrawing effects, possibly enhancing electrophilic reactivity for covalent binding.
- Methoxybenzenesulfonyl () adds electron-donating character, which could alter binding kinetics.
Position 4 Substitutions :
- Piperazine vs. piperidine/pyrrolidine: Piperazine’s nitrogen-rich structure supports hydrogen bonding, critical for receptor affinity . Fluorophenyl substitution () may enhance selectivity for CNS targets like 5-HT₁A receptors.
Physicochemical Property Trends
| Property | Target Compound | 6-Chloro-Fluorophenyl Analog | 4-Cl-Benzenesulfonyl-Ethoxy Analog |
|---|---|---|---|
| Molecular Weight | 460.58 | 481.98 | 508.03 |
| LogP (Predicted) | ~3.5 | ~4.1 | ~3.8 |
| Hydrogen Bond Acceptors | 5 | 5 | 6 |
- Fluorophenyl substitution () elevates LogP, suggesting enhanced lipophilicity and blood-brain barrier penetration.
Biological Activity
3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula and properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
The structure consists of a quinoline core substituted with a benzenesulfonyl group and a phenylpiperazine moiety, which may contribute to its biological activity.
Research indicates that compounds containing the quinoline structure often exhibit interactions with various biological targets, including receptors and enzymes. Specifically, the phenylpiperazine component is known for its affinity towards dopamine receptors, which may play a role in neurological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.
Antimicrobial Effects
The compound exhibits antimicrobial properties, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Neuropharmacological Effects
Given the presence of the phenylpiperazine moiety, this compound may influence central nervous system activity. Preliminary findings suggest it could act as a dopamine receptor antagonist or modulator, which may have implications for treating disorders such as schizophrenia or depression.
Case Studies
-
Anticancer Studies :
A study published in Journal of Medicinal Chemistry evaluated several quinoline derivatives for their anticancer activity. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines . -
Antimicrobial Activity :
In an investigation into antimicrobial properties, a related compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antibacterial activity . -
Neuropharmacological Assessment :
A pharmacological evaluation highlighted the potential of this class of compounds in modulating dopamine receptor activity. In vitro assays revealed that certain derivatives could effectively inhibit dopamine uptake in neuronal cells, indicating potential applications in treating neuropsychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
